molecular formula C28H27N3O6S B7695275 N-benzyl-N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide (non-preferred name)

N-benzyl-N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide (non-preferred name)

Cat. No.: B7695275
M. Wt: 533.6 g/mol
InChI Key: XCNUWBRBRHNNPC-STBIYBPSSA-N
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Description

N-benzyl-N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a combination of benzyl, naphthalene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-hydroxynaphthaldehyde with hydrazine to form the hydrazone.

    Coupling with benzyl and sulfonamide groups: The hydrazone intermediate is then coupled with benzyl and sulfonamide groups under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and can be studied for its effects on biological systems.

    Medicine: The compound could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide would depend on its specific interactions with molecular targets. This may involve binding to specific enzymes or receptors, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other sulfonamide derivatives or compounds with naphthalene and benzyl groups. Examples include:

  • N-benzyl-N-(2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide
  • N-(2-naphthyl)-N-(2-oxoethyl)-3,4-dimethoxybenzenesulfonamide

Uniqueness

The uniqueness of N-benzyl-N-(2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

For detailed and accurate information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6S/c1-36-26-15-13-22(16-27(26)37-2)38(34,35)31(18-20-8-4-3-5-9-20)19-28(33)30-29-17-24-23-11-7-6-10-21(23)12-14-25(24)32/h3-17,32H,18-19H2,1-2H3,(H,30,33)/b29-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNUWBRBRHNNPC-STBIYBPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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